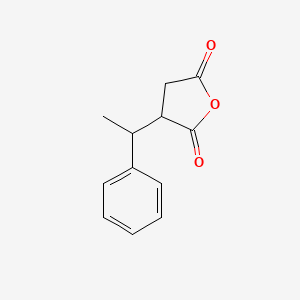

3-(1-Phenylethyl)oxolane-2,5-dione

Description

3-(1-Phenylethyl)oxolane-2,5-dione is a five-membered cyclic diketone (oxolane-2,5-dione) substituted at the 3-position with a 1-phenylethyl group. The phenylethyl group introduces aromaticity and lipophilicity, which may enhance membrane permeability and receptor binding compared to simpler alkyl or alkenyl substituents .

Properties

CAS No. |

4167-93-5 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(1-phenylethyl)oxolane-2,5-dione |

InChI |

InChI=1S/C12H12O3/c1-8(9-5-3-2-4-6-9)10-7-11(13)15-12(10)14/h2-6,8,10H,7H2,1H3 |

InChI Key |

PWSNISILRLHKNE-UHFFFAOYSA-N |

SMILES |

CC(C1CC(=O)OC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C1CC(=O)OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Comparison with Piperazine-2,5-diones

Piperazine-2,5-diones, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione , share the dione functionality but feature a six-membered ring with two nitrogen atoms. Key differences include:

- Ring Size and Heteroatoms : Oxolane-2,5-dione (five-membered, one oxygen) vs. piperazine-2,5-dione (six-membered, two nitrogens). This impacts hydrogen bonding and solubility, with oxolane derivatives typically being more lipophilic .

- Biological Activity: Piperazine-2,5-diones exhibit antiviral activity (e.g., IC₅₀ = 6.8 μM for albonoursin against H1N1) , while oxolane derivatives’ activities are less documented but may rely on redox properties due to the dione moiety .

Table 1: Comparison of Oxolane-2,5-dione and Piperazine-2,5-dione Derivatives

Comparison with Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione ) feature a five-membered ring with one nitrogen atom. Key distinctions:

Comparison with Other Oxolane-2,5-dione Derivatives

- 3-Methylideneoxolane-2,5-dione : Features a methylidene group (CH₂=C) at the 3-position. The conjugated double bond may enhance reactivity in polymerization or cycloaddition reactions, unlike the stable aromatic substituent in the target compound.

- 3-Octyloxolane-2,5-dione : The long alkyl chain increases hydrophobicity, suggesting applications in materials science rather than pharmacology. In contrast, the phenylethyl group balances lipophilicity and aromatic interactions, making it more suitable for drug design .

Table 2: Physical and Chemical Properties of Oxolane-2,5-dione Derivatives

Research Findings and Implications

- Synthetic Routes : Analogues like pyrrolidine-2,5-diones are synthesized via condensation reactions (e.g., maleimide with indole derivatives) , suggesting similar methods could apply to 3-(1-Phenylethyl)oxolane-2,5-dione.

- Safety Considerations: Oxolane derivatives generally require careful handling due to uncharacterized toxicity profiles, as noted for 3-methylideneoxolane-2,5-dione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.